molecular formula C18H19N5O2 B2521668 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 1351607-51-6

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No. B2521668
CAS RN: 1351607-51-6
M. Wt: 337.383
InChI Key: ZCUIZEPITSNXGL-UHFFFAOYSA-N
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Description

The compound N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where a toluene and methanol mixture was used for crystallization . Although the exact synthesis route for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide is not provided, it is likely that similar methods could be employed, possibly involving the reaction of an appropriate oxobutanamide with a substituted cyanothioacetamide under reflux conditions, as seen in the synthesis of pyridine derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . These methods allow for the determination of geometrical parameters and the identification of intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the stability and reactivity of the molecule. For the compound , one could expect to perform similar analyses to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their ability to undergo further chemical transformations. For instance, N-1-Naphthyl-3-oxobutanamide was used to synthesize a variety of heterocyclic compounds, indicating that the amide group and the adjacent carbonyl could be reactive sites . By analogy, the amide and pyridazinone moieties in N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide may also serve as key functional groups for further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by techniques such as thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These properties are influenced by the molecular structure, particularly the presence of conjugated systems and electron-donating or withdrawing groups. The compound of interest, with its extended conjugated system and multiple heteroatoms, is likely to exhibit unique optical and thermal properties. Additionally, the presence of an amide group could affect its solubility and hydrogen bonding capability.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showcasing the impact of hydrogen bonding on self-assembly processes. These complexes, through various hydrogen bonding interactions, revealed supramolecular architectures with significant antioxidant activity (K. Chkirate et al., 2019). This study exemplifies the potential of such compounds in creating coordination complexes with notable biological activities.

Synthesis and Pharmacological Activities

The preparation of heterocyclic o-aminonitriles, including pyrazolo[3,4-d]-pyrimidines with various substituents, highlights the chemical versatility and potential pharmacological activities of these compounds. Such derivatives are anticipated to possess considerable chemical and pharmacological activities, indicating a broad spectrum of potential research and therapeutic applications (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Insecticidal Applications

Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, presents another dimension of application. This study underlines the utility of such compounds in developing new insecticidal agents, demonstrating the broader implications for agricultural sciences (A. Fadda et al., 2017).

properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-5-2-3-6-15(14)13-17(24)19-10-12-23-18(25)8-7-16(21-23)22-11-4-9-20-22/h2-9,11H,10,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUIZEPITSNXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide

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